环丙基 3,5-二甲基苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

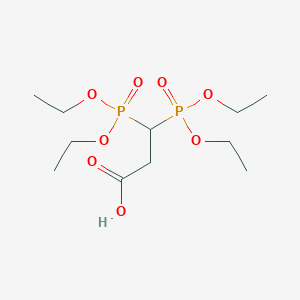

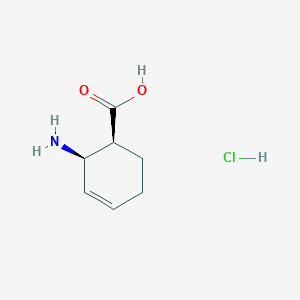

Cyclopropyl 3,5-dimethylphenyl ketone is a compound that falls within the broader category of cyclopropyl ketones. These compounds are characterized by a cyclopropane ring attached to a ketone functional group. The specific substitution pattern of the phenyl ring with methyl groups at the 3 and 5 positions can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the reaction of dimethylsulphoxonium methylide with α,β-unsaturated ketones, leading to the formation of cyclopropyl epoxides, which can be further transformed into cyclopropyl ketones . Another method includes the use of hypervalent iodine reagents or O-sulfonylation of α-hydroxy ketones, followed by photochemical cyclization in the presence of an acid scavenger to yield highly functionalized cyclopropyl ketones .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant ring strain. This strain can affect the reactivity of the molecule, making it a highly reactive dienophile in Diels-Alder reactions . The substitution pattern on the phenyl ring can also influence the stereochemistry and reactivity of the molecule .

Chemical Reactions Analysis

Cyclopropyl ketones are versatile intermediates in organic synthesis. They can undergo Diels-Alder reactions to form adducts that can be further manipulated to produce a variety of structures . They can also participate in domino carbocationic rearrangements to yield complex polycyclic frameworks . Additionally, cyclopropyl ketones can dimerize or react with enones to form five-membered rings , and they can undergo Lewis acid-mediated reactions with α-ketoesters to form dihydropyran-2-ones . Acid-catalyzed ring openings can lead to substituted cyclopentanones , and regioselective ring-opening cycloisomerization can yield heterocyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the ring strain of the cyclopropane and the nature of the substituents. The ring strain can increase the reactivity of these molecules, making them suitable for a variety of chemical transformations. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the chemical behavior of these ketones. Specific data on the physical properties of Cyclopropyl 3,5-dimethylphenyl ketone, such as melting point, boiling point, and solubility, are not provided in the abstracts, but these properties are typically determined experimentally for each individual compound.

科学研究应用

环丙烷衍生物的氧化

环丙基 3,5-二甲基苯基酮由于其环丙烷核心,在将含环丙烷的化合物氧化成环丙基酮方面引起了人们的兴趣。这个过程是朝着羰基环丙烷直接迈进,避免了不必要的合成阶段,并符合原子经济的要求。环丙烷衍生物的氧化采用臭氧、二恶六环、CrO3 等强氧化剂,以及基于过渡金属的各种催化体系,其中 RuO4 和 TFDO 已被确定为选择性和潜在的软氧化剂,证明了此类结构单元在合成有机化学中的重要性(Sedenkova 等人,2018)。

催化和合成应用

N-杂环硅烯 (NHSi) 过渡金属配合物(可以从类似于环丙基 3,5-二甲基苯基酮的结构衍生而来)已用于各种催化转化中。这些配合物参与了 Heck 或 Suzuki 型偶联、炔烃环三聚和酮氢硅烷化等过程。这突出了环丙烷衍生物在催化中的多功能性和新兴应用(Blom 等人,2014)。

可持续航空燃料的开发

类似于环丙基 3,5-二甲基苯基酮中的环丙烷核心,已在开发可持续能源解决方案(特别是喷气燃料)的背景下进行了探索。将生物质衍生的低分子量化合物转化为环烷烃(包括环丙烷衍生物)为具有增强特性的生物基燃料提供了一条途径,例如增加密度和更高的体积热值。这项研究强调了环丙烷衍生物在推进可持续航空燃料技术方面的潜力(Muldoon 和 Harvey,2020)。

安全和危害

属性

IUPAC Name |

cyclopropyl-(3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)7-11(6-8)12(13)10-3-4-10/h5-7,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDNXVIRVMPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478491 |

Source

|

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,5-dimethylphenyl ketone | |

CAS RN |

150668-38-5 |

Source

|

| Record name | Cyclopropyl(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)

![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)